hNK1 Receptor Binding Affinity Compared with Aprepitant and Rolapitant
The pyrrolidine‑oxadiazole series, of which the target compound is a member, yielded compounds with hNK1 binding affinities in the low nanomolar range. In the 2007 Merck study, oxadiazole analog 22 displayed excellent hNK1 binding affinity, functional antagonism, and a good pharmacodynamic response in vivo [1]. By contrast, the marketed NK1 antagonist aprepitant shows a Ki of approximately 0.1–0.2 nM for hNK1, while rolapitant exhibits a Ki of about 0.66 nM [2]. Although a direct Ki value for the target compound has not been published in the peer‑reviewed literature, its close structural relationship to analog 22 suggests it occupies the same sub‑nanomolar to low‑nanomolar affinity space, with the 1,2,4‑oxadiazol‑3‑yl and 4‑phenyl substituents likely contributing to optimal receptor fit [1]. Direct head‑to‑head binding data for the target compound versus aprepitant or rolapitant are not available.
| Evidence Dimension | hNK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred from analog 22 data (Ki expected in sub‑nanomolar to low‑nanomolar range) |
| Comparator Or Baseline | Aprepitant Ki ~0.1–0.2 nM; Rolapitant Ki ~0.66 nM [2] |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | In vitro radioligand displacement assays using [125I]-Substance P on human NK1 receptors expressed in CHO cells (analog 22) [1]; comparator data from published literature [2] |
Why This Matters
Binding affinity is the primary determinant of target engagement; knowing the expected affinity range helps researchers select a tool compound with appropriate potency for in vitro and in vivo assays.
- [1] Young JR, Eid R, Turner C, DeVita RJ, Kurtz MM, Tsao KL, Chicchi GG, Wheeldon A, Carlson E, Mills SG. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007;17(19):5310-5. PMID: 17723300. View Source
- [2] Duffy RA, Morgan C, Naylor R, et al. Rolapitant (SCH 619734): a potent, selective, and orally active human NK-1 receptor antagonist. Pharmacol Biochem Behav. 2012;102(1):95-100. PMID: 22531897. View Source
